molecular formula C13H21NO2 B8755161 3-(1-Phenyl-3-butyl)amino-1,2-propanediol

3-(1-Phenyl-3-butyl)amino-1,2-propanediol

Cat. No. B8755161
M. Wt: 223.31 g/mol
InChI Key: CSCRFWXIWSPGFX-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

A solution of glycidol (11.5 g, 0.155 mol) in isopropanol (25 ml) was added dropwise under N2 at 40° C. to a solution of 1-phenyl-3-butylamine in isopropanol (50 ml). After 1 hour, the solution was heated at 70° C. for 1.5 hours and then at room temperature overnight. The isopropanol was removed under reduced pressure and the residue distilled to yield 24 g (70%) of 94; b.p.0.2 140°-5° C.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:3][CH:2]1[CH2:4][OH:5].[C:6]1([CH2:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C(O)(C)C>[C:6]1([CH2:12][CH2:13][CH:14]([NH:16][CH2:1][CH:2]([OH:3])[CH2:4][OH:5])[CH3:15])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C1C(O1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The isopropanol was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(C)NCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.